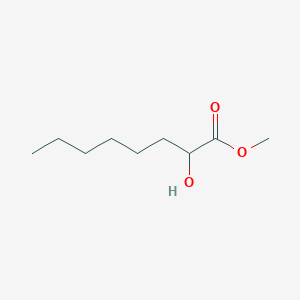

Methyl 2-hydroxyoctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxyoctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12-2/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPELLQRUGGAXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-hydroxyoctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 2-hydroxyoctanoate (B1260312), a fatty acid methyl ester with potential applications in various scientific domains, including as a synthetic intermediate in drug development. This document details its characteristics, experimental protocols for its synthesis and analysis, and explores its potential biological relevance.

Core Chemical and Physical Properties

Methyl 2-hydroxyoctanoate, also known by its IUPAC name this compound, is an organic compound with the molecular formula C₉H₁₈O₃.[1][2] It is a liquid at room temperature and possesses a molecular weight of 174.24 g/mol .[1][2] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | This compound, (±)-Methyl 2-Hydroxyoctanoate, 2-Hydroxyoctanoic acid methyl ester, methyl hydroxycaprylate[1][2] |

| CAS Number | 73634-76-1[2] |

| Molecular Formula | C₉H₁₈O₃[1][2] |

| Molecular Weight | 174.24 g/mol [1][2] |

| InChI | InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12-2/h8,10H,3-7H2,1-2H3[1][2] |

| InChIKey | FPELLQRUGGAXFI-UHFFFAOYSA-N[1][2] |

| SMILES | CCCCCCC(C(=O)OC)O[1] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Liquid | At room temperature. |

| Boiling Point | 219.70 °C | Estimated at 760.00 mm Hg. |

| Flash Point | 87.40 °C (189.00 °F) | Estimated, TCC. |

| Vapor Pressure | 0.025000 mmHg | Estimated at 25.00 °C. |

| Water Solubility | 5719 mg/L | Estimated at 25 °C. |

| logP (o/w) | 1.999 | Estimated. |

| Purity | >98%[2] | As supplied by commercial vendors. |

| Storage | Room temperature[2] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are Fischer esterification of 2-hydroxyoctanoic acid and lipase-catalyzed transesterification.

1. Fischer Esterification of 2-Hydroxyoctanoic Acid

This method involves the acid-catalyzed esterification of the parent carboxylic acid with methanol (B129727).[3][4]

-

Materials:

-

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxyoctanoic acid in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

-

2. Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis.[5][6]

-

Materials:

-

2-Hydroxyoctanoic acid or a simple ester for transesterification (e.g., vinyl octanoate)

-

Methanol

-

Immobilized lipase (B570770) (e.g., Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., n-hexane)

-

-

Procedure:

-

In a sealed vessel, combine 2-hydroxyoctanoic acid and methanol in an appropriate molar ratio in an anhydrous organic solvent.

-

Add the immobilized lipase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-60°C) with agitation for a specified period (e.g., 16-48 hours).[5]

-

Monitor the conversion to this compound using gas chromatography (GC).

-

Once the reaction reaches equilibrium or completion, remove the immobilized lipase by filtration.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product as described for the Fischer esterification.

-

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[7]

-

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., n-hexane or dichloromethane).

-

If necessary, perform a liquid-liquid extraction for complex matrices.

-

Dry the organic extract with anhydrous sodium sulfate.

-

-

GC-MS Parameters (Typical):

-

GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Inlet Temperature: 250°C.[7]

-

Injection Volume: 1 µL (splitless mode).[7]

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.[7]

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Mass Range: m/z 40-200.[7]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a triplet for the terminal methyl group of the octanoyl chain (~0.9 ppm), multiplets for the methylene (B1212753) protons of the chain, and a characteristic multiplet for the proton on the carbon bearing the hydroxyl group.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (~175 ppm), the carbon attached to the hydroxyl group (~70 ppm), the methyl ester carbon (~52 ppm), and the carbons of the alkyl chain.[8]

Potential Biological Relevance and Applications

While there is limited direct research on the biological activities of this compound, related compounds have been investigated for their roles in cellular signaling and as intermediates for pharmacologically active molecules.

Notably, some fatty acid derivatives are known to interact with the prostaglandin (B15479496) biosynthesis pathway. Prostaglandins (B1171923) are lipid compounds that have diverse hormone-like effects in animals. The synthesis of prostaglandins begins with the fatty acid, arachidonic acid, which is converted into prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX). PGH2 is then further metabolized to various prostaglandins. It is plausible that this compound or its metabolites could modulate the activity of enzymes in this pathway, although this has not been experimentally verified.

The structural similarity of this compound to intermediates in the synthesis of prostaglandin analogs suggests its potential as a building block in the development of novel therapeutics targeting inflammation, pain, and other conditions regulated by prostaglandins.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the closely related compound, methyl 2-hydroxy-5-methylbenzoate, the following hazards may be anticipated: skin irritation, serious eye irritation, and potential respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing mist or vapors. Wash skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.

-

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a fatty acid methyl ester with well-defined chemical and physical properties. While specific experimental protocols and biological activity data are sparse, established methodologies for similar compounds provide a strong foundation for its synthesis, analysis, and exploration in research and development. Its structural features suggest potential as a synthetic intermediate for biologically active molecules, warranting further investigation into its properties and applications.

References

- 1. This compound | C9H18O3 | CID 10487462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Methyl 2-hydroxyoctanoate

CAS Number: 73634-76-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-hydroxyoctanoate (B1260312), a fatty acid methyl ester with potential applications in various fields of research and development. This document collates available data on its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Chemical and Physical Properties

Methyl 2-hydroxyoctanoate, also known as (±)-Methyl 2-Hydroxyoctanoate or 2-Hydroxyoctanoic acid methyl ester, is a C9 fatty acid methyl ester.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₃ | PubChem[1] |

| Molecular Weight | 174.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 73634-76-1 | PubChem[1] |

| Canonical SMILES | CCCCCCC(C(=O)OC)O | PubChem[1] |

| InChI | InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12-2/h8,10H,3-7H2,1-2H3 | PubChem[1] |

| Computed XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported in public databases.

13C Nuclear Magnetic Resonance (NMR) Spectrum

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

| Peak Assignment (Predicted) | Chemical Shift (ppm) |

| C1 (C=O) | ~175 |

| C2 (CH-OH) | ~70 |

| C3-C8 (CH₂) | ~34, 32, 29, 25, 23 |

| O-CH₃ | ~52 |

| C8 (CH₃) | ~14 |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.

| Ion (m/z) | Relative Intensity | Putative Fragment |

| 174 | Low | [M]⁺ |

| 115 | High | [M - COOCH₃]⁺ |

| 102 | Moderate | [M - C₄H₈O]⁺ |

Note: The fragmentation pattern is consistent with the structure of a 2-hydroxy fatty acid methyl ester.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound was not found, the expected characteristic absorption bands based on its functional groups are listed below.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3500-3200 (broad) | Stretching vibration |

| C-H (alkane) | 2950-2850 | Stretching vibration |

| C=O (ester) | 1750-1735 (strong) | Stretching vibration |

| C-O (ester) | 1300-1000 | Stretching vibration |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established methods for similar compounds, the following protocols can be adapted.

Synthesis of this compound

This method involves the acid-catalyzed esterification of 2-hydroxyoctanoic acid with methanol (B129727).

Materials:

-

2-hydroxyoctanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve 2-hydroxyoctanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

This enzymatic method offers a milder and more selective route to the ester.

Materials:

-

2-hydroxyoctanoic acid

-

Methanol

-

Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

-

Molecular sieves (3Å or 4Å)

-

Organic solvent (e.g., hexane (B92381) or toluene)

Procedure:

-

To a solution of 2-hydroxyoctanoic acid (1 equivalent) in an organic solvent, add methanol (1.5-3 equivalents).

-

Add immobilized lipase (e.g., 10% w/w of the acid) and molecular sieves to remove the water formed during the reaction.

-

Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with shaking.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, filter off the lipase and molecular sieves.

-

Remove the solvent under reduced pressure to yield this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of fatty acid methyl esters.

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., hexane or dichloromethane).

-

If analyzing from a biological matrix, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by derivatization to the methyl ester if the free acid is present.

GC-MS Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Biological Activity and Signaling Pathways

While direct studies on this compound are limited, the biological activities of its parent compound, 2-hydroxyoctanoic acid, and related molecules provide strong indications of its potential roles.

Inhibition of Medium-Chain Acyl-CoA Synthetase

(±)-2-Hydroxyoctanoic acid has been shown to be an inhibitor of purified medium-chain acyl-CoA synthetase from bovine liver mitochondria, with a reported Ki of 500 µM.[2] Acyl-CoA synthetases are crucial enzymes in fatty acid metabolism, activating fatty acids for both degradation (β-oxidation) and synthesis of complex lipids. Inhibition of this enzyme could have significant effects on cellular energy homeostasis and lipid signaling.

Inhibition of Medium-Chain Acyl-CoA Synthetase.

Activation of Hydroxy-Carboxylic Acid Receptor 3 (HCA3)

2-Hydroxyoctanoic acid has been identified as an endogenous agonist for the G-protein coupled receptor HCA3 (also known as GPR109B).[3] HCA3 is primarily expressed in adipocytes and immune cells and is involved in the regulation of lipolysis.[3] Activation of HCA3 by its ligands leads to the inhibition of adenylyl cyclase through a Gi-type G protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of protein kinase A (PKA) and subsequently hormone-sensitive lipase (HSL), leading to an anti-lipolytic effect.[3][4]

HCA3 Receptor Signaling Pathway.

Conclusion

This compound is a fatty acid methyl ester with interesting potential biological activities inferred from its parent carboxylic acid. The established protocols for ester synthesis and analysis provide a solid foundation for further research into this molecule. Its role as a potential modulator of fatty acid metabolism and HCA3 signaling warrants further investigation, particularly in the context of metabolic diseases such as obesity and type 2 diabetes. The data and protocols presented in this guide are intended to facilitate future research and development efforts focused on this compound.

References

A Comprehensive Guide to Methyl 2-hydroxyoctanoate and its Chemical Identifiers

For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. This document provides a detailed overview of Methyl 2-hydroxyoctanoate (B1260312), a fatty acid methyl ester, and its various synonyms and identifiers.

Synonyms and Identifiers

The compound known as Methyl 2-hydroxyoctanoate is referenced in scientific literature and chemical databases under several names and numerical identifiers. This table summarizes the most common synonyms, including its IUPAC name and CAS registry number, to facilitate accurate identification and sourcing.[1][2][3]

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 73634-76-1 |

| Systematic Name | Octanoic acid, 2-hydroxy-, methyl ester |

| 2-Hydroxyoctanoic acid methyl ester | |

| (.+/-.)-2-Hydroxyoctanoic acid, methyl ester | |

| Common Name | methyl hydroxycaprylate |

| (±)-Methyl 2-Hydroxyoctanoate | |

| Alternative Spelling | methyl-2-hydroxyoctanoate |

| Registry Numbers | MFCD00673452 |

| AKOS011494373 | |

| SY418966 | |

| HY-165903 | |

| Database IDs | SCHEMBL5811648 |

| SCHEMBL18205497 |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the primary name and its various identifiers, showcasing the hierarchical and alternative naming conventions.

References

Methyl 2-Hydroxyoctanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical constants, experimental protocols, and potential biological significance of methyl 2-hydroxyoctanoate (B1260312). The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, actionable data and methodologies.

Core Physical and Chemical Properties

Methyl 2-hydroxyoctanoate is a fatty acid methyl ester characterized by a hydroxyl group at the alpha-position. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 174.24 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 73634-76-1 | --INVALID-LINK--[3] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point (estimated) | 219.70 °C at 760.00 mm Hg | --INVALID-LINK--[4] |

| Melting Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

| Water Solubility (estimated) | 5719 mg/L at 25 °C | --INVALID-LINK--[4] |

| XLogP3-AA (estimated) | 2.4 | --INVALID-LINK--[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Data | Source |

| ¹³C-NMR | Available | --INVALID-LINK--[1] |

| GC-MS | Available | --INVALID-LINK--[1] |

Experimental Protocols

Synthesis of this compound via Lipase-Catalyzed Esterification

This protocol describes a general and environmentally friendly method for the synthesis of α-hydroxy esters using enzymatic catalysis. Lipases are widely used for their high selectivity and mild reaction conditions.

Materials:

-

2-Hydroxyoctanoic acid

-

Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B, CALB)

-

Molecular sieves (4 Å)

-

Anhydrous solvent (e.g., n-hexane or tert-butanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 2-hydroxyoctanoic acid and a 3 to 5-fold molar excess of methanol.

-

Solvent Addition: Add a suitable amount of anhydrous n-hexane to dissolve the reactants. The volume should be sufficient to ensure good mixing.

-

Drying: Add activated 4 Å molecular sieves to the mixture to remove any traces of water, which can inhibit the lipase and promote the reverse hydrolysis reaction.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase is typically 5-10% by weight of the limiting reactant (2-hydroxyoctanoic acid).

-

Reaction: Stir the mixture at a constant temperature, typically between 40-60 °C. The optimal temperature will depend on the specific lipase used.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or equilibrium is reached.

-

Work-up: Once the reaction is complete, filter off the immobilized lipase and the molecular sieves. The lipase can often be washed with a solvent and reused.

-

Purification: Remove the solvent and excess methanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Purification of this compound by Column Chromatography

This protocol outlines a standard procedure for the purification of esters using silica (B1680970) gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)

-

Chromatography column

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for visualization (if applicable)

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (a low polarity mixture of hexane and ethyl acetate, e.g., 95:5).

-

Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin eluting the sample through the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.

-

Fraction Collection: Collect fractions in separate tubes or flasks as the solvent elutes from the column.

-

TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

-

Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, related α-hydroxy fatty acids and their derivatives are known to play roles in various biological processes. 2-Hydroxyoctanoic acid has been identified in human metabolomic studies, suggesting its presence and potential role in human physiology.

While no specific signaling pathways involving this compound have been elucidated, it is plausible that it could be a substrate for or an inhibitor of enzymes involved in fatty acid metabolism. For instance, some α-hydroxy fatty acids are known to be processed by peroxisomal enzymes. Further research is required to determine the specific biological functions and metabolic fate of this compound.

Conclusion

This compound is a compound with potential applications in various scientific fields. While a complete set of experimental physical constants is not yet available, this guide provides the most current information and outlines robust protocols for its synthesis and purification based on established methods for analogous compounds. Further research into its biological activities and metabolic pathways is warranted to fully understand its potential in drug development and other areas of chemical biology.

References

Unveiling the Potential Biological Activities of Methyl 2-hydroxyoctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide consolidates information on the potential biological activities of Methyl 2-hydroxyoctanoate (B1260312). It is important to note that, as of the date of this document, specific studies directly investigating the biological effects of Methyl 2-hydroxyoctanoate are not available in the public domain. The information presented herein is therefore based on the known biological activities of structurally similar compounds, such as short-chain fatty acids and their esters. The proposed activities and mechanisms should be considered hypothetical and require experimental validation.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₁₈O₃. It is the methyl ester of 2-hydroxyoctanoic acid, a short-chain alpha-hydroxy acid. Its structure suggests potential for various biological interactions, given the established roles of similar fatty acid derivatives in cellular processes and microbial communication.

Inferred Biological Activities

Based on the activities of structurally related short-chain fatty acids and their esters, this compound is hypothesized to possess the following biological activities:

-

Antimicrobial Activity: Short-chain fatty acids and their esters have been shown to exhibit inhibitory effects against a range of bacteria and fungi. The mechanism often involves the disruption of cell membrane integrity.

-

Anti-biofilm Activity: Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. Fatty acid derivatives have been demonstrated to interfere with biofilm formation by various pathogens.

-

Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. Many virulence factors in pathogenic bacteria, such as Pseudomonas aeruginosa, are regulated by QS. Fatty acid analogues have been identified as potential inhibitors of QS systems, thereby reducing the expression of virulence factors.[1][2]

Potential Therapeutic Applications

The inferred biological activities of this compound suggest its potential application in several therapeutic areas:

-

Infectious Diseases: As a potential antimicrobial and anti-biofilm agent, it could be investigated for the treatment of bacterial and fungal infections, particularly those associated with biofilm formation.

-

Virulence Factor Attenuation: By potentially inhibiting quorum sensing, this compound could be explored as an anti-virulence agent, which would disarm pathogens without necessarily killing them, thus exerting less selective pressure for the development of resistance.

Experimental Protocols for Biological Activity Assessment

To validate the hypothesized biological activities of this compound, the following standard experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5][6]

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

Illustrative Data Presentation:

The results from an MIC assay would be presented in a table format, as shown below.

| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa ATCC 27853 | Data to be determined | Data to be determined |

| Staphylococcus aureus ATCC 29213 | Data to be determined | Data to be determined |

| Escherichia coli ATCC 25922 | Data to be determined | Data to be determined |

| Candida albicans ATCC 90028 | Data to be determined | Data to be determined |

Crystal Violet Biofilm Assay

This assay is used to quantify the effect of a compound on biofilm formation.[7][8][9][10][11]

Protocol:

-

Preparation of Bacterial Culture: Grow the test bacterium (e.g., Pseudomonas aeruginosa) overnight in a suitable medium.

-

Inoculation and Treatment: Dilute the overnight culture and add it to the wells of a 96-well plate. Add different concentrations of this compound to the wells. Include untreated controls.

-

Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

-

Washing: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add 30% acetic acid or ethanol (B145695) to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 595 nm using a microplate reader.

Illustrative Data Presentation:

The quantitative data for biofilm inhibition would be summarized as follows:

| Concentration (µg/mL) | % Biofilm Inhibition |

| 0 (Control) | 0 |

| Concentration 1 | Data to be determined |

| Concentration 2 | Data to be determined |

| Concentration 3 | Data to be determined |

Pyocyanin (B1662382) Inhibition Assay (for Pseudomonas aeruginosa)

Pyocyanin is a blue-green pigment and a virulence factor produced by P. aeruginosa, the production of which is regulated by quorum sensing.[12][13][14][15][16][17]

Protocol:

-

Bacterial Culture and Treatment: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of sub-MIC concentrations of this compound. Include an untreated control.

-

Incubation: Incubate the cultures for 24-48 hours with shaking.

-

Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform (B151607) to extract the pyocyanin.

-

Acidification: Transfer the chloroform layer to a new tube and add 0.2 M HCl to extract the pyocyanin into the acidic aqueous phase, which will turn pink.

-

Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. The concentration of pyocyanin can be calculated using a standard curve.

Illustrative Data Presentation:

The results of the pyocyanin inhibition assay would be presented in a table.

| Concentration (µg/mL) | Pyocyanin Production (µg/mL) | % Inhibition |

| 0 (Control) | Data to be determined | 0 |

| Concentration 1 | Data to be determined | Data to be determined |

| Concentration 2 | Data to be determined | Data to be determined |

| Concentration 3 | Data to be determined | Data to be determined |

Potential Mechanism of Action: Quorum Sensing Inhibition

A plausible mechanism by which this compound could exert its anti-virulence effects is through the inhibition of the Pseudomonas aeruginosa quorum sensing systems. P. aeruginosa has two main AHL-mediated QS systems, the las and rhl systems, which are hierarchically organized.[18][19][20][21][22] Fatty acid derivatives have been shown to interfere with these systems, potentially by competing with the native acyl-homoserine lactone (AHL) signal molecules for binding to their cognate receptors (LasR and RhlR).

The Pseudomonas aeruginosa Las and Rhl Quorum Sensing Pathway

The following diagram illustrates the simplified las and rhl quorum sensing cascade in P. aeruginosa and a hypothetical point of inhibition.

Caption: Hypothetical inhibition of the P. aeruginosa Las and Rhl quorum sensing systems.

Proposed Experimental Workflow for Mechanism of Action Studies

To investigate the potential interference of this compound with QS signaling, the following workflow is proposed.

Caption: Workflow for elucidating the potential quorum sensing inhibitory mechanism.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest it may possess valuable biological activities, including antimicrobial, anti-biofilm, and quorum sensing inhibitory properties. The experimental protocols and workflows outlined in this technical guide provide a clear roadmap for the systematic evaluation of these potential activities. Future research should focus on the synthesis and purification of this compound, followed by rigorous in vitro and in vivo testing to validate its therapeutic potential. Elucidating its precise mechanism of action will be crucial for its development as a novel anti-infective agent.

References

- 1. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Crystal violet assay [bio-protocol.org]

- 8. Crystal violet biomass assays [bio-protocol.org]

- 9. Crystal violet staining protocol | Abcam [abcam.com]

- 10. static.igem.org [static.igem.org]

- 11. static.igem.org [static.igem.org]

- 12. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 13. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Unveiling the modulation of Pseudomonas aeruginosa virulence and biofilm formation by selective histone deacetylase 6 inhibitors [frontiersin.org]

- 18. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. scholars.northwestern.edu [scholars.northwestern.edu]

The Enigmatic Presence of Methyl 2-Hydroxyoctanoate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxyoctanoate (B1260312), a fatty acid methyl ester, remains a compound of elusive natural origin. While its direct isolation from natural sources is not prominently documented in scientific literature, the presence of its parent acid, 2-hydroxyoctanoic acid, in various biological matrices suggests the potential for its natural occurrence. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 2-hydroxyoctanoic acid, plausible biosynthetic pathways, and detailed experimental protocols for the extraction, identification, and quantification of methyl 2-hydroxyoctanoate from biological samples. This document aims to serve as a valuable resource for researchers investigating the roles of α-hydroxy fatty acid esters in biological systems.

Natural Occurrence

Direct evidence for the natural occurrence of this compound is scarce. However, the presence of its corresponding carboxylic acid, 2-hydroxyoctanoic acid, has been reported in various biological sources. This suggests that this compound could be formed through enzymatic or non-enzymatic esterification of 2-hydroxyoctanoic acid in these organisms.

Occurrence of 2-Hydroxyoctanoic Acid

The Human Metabolome Database (HMDB) indicates the presence of 2-hydroxyoctanoic acid in human biofluids and animal tissues[1][2]. This points towards its involvement in mammalian metabolism.

Table 1: Documented Natural Occurrence of 2-Hydroxyoctanoic Acid

| Biological Source | Matrix | Analytical Method | Reference |

| Human | Saliva, Feces, Urine | Not Specified | [1] |

| Poultry (Pheasant, Squab, Turkey, Quail, Chicken, Duck, Emu, Goose) | Tissue | Not Specified | [1] |

| Fruit Fly (Drosophila melanogaster) | Not Specified | Not Specified | [2] |

Occurrence of Related Compounds

The presence of other methyl 2-hydroxyalkanoates in nature lends credence to the potential for this compound to be discovered in similar sources. For instance, methyl 2-hydroxybutanoate (B1229357) has been identified in tropical fruits.

Table 2: Natural Occurrence of a Related Methyl 2-Hydroxyalkanoate

| Compound | Natural Source | Reference |

| Methyl 2-hydroxybutanoate | Carica papaya (Papaya), Mangifera indica (Mango) | [3] |

Potential Biosynthesis

While a specific biosynthetic pathway for this compound has not been elucidated, a hypothetical pathway can be proposed based on known metabolic reactions involving fatty acids. The pathway likely begins with the α-hydroxylation of octanoic acid, followed by methylation.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of fatty acid methyl esters and volatile organic compounds from biological matrices. These can serve as a starting point for the investigation of this compound.

Extraction of Lipids and Volatile Compounds

This protocol describes a general method for the extraction of lipids, including potential esters, from a biological sample.

Methodology:

-

Homogenization: Homogenize approximately 1 gram of the biological sample in a suitable solvent.

-

Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water system (e.g., Bligh-Dyer method).

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the lipid extract in a small volume of an appropriate solvent (e.g., hexane) for GC-MS analysis.

Derivatization for GC-MS Analysis (for 2-Hydroxyoctanoic Acid)

If analyzing for the parent acid, derivatization is necessary to increase its volatility for GC-MS analysis.

Methodology:

-

Esterification: Methylate the extracted lipids (containing 2-hydroxyoctanoic acid) using a reagent such as boron trifluoride-methanol or by generating diazomethane.

-

Silylation: To derivatize the hydroxyl group, treat the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Reaction Conditions: Heat the reaction mixture at 60-70°C for 30-60 minutes.

-

Analysis: The derivatized sample is then ready for injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

-

Carrier Gas: Helium at a constant flow rate.

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Transfer Line Temperature: 280°C

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

Identification:

-

The identification of this compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) and by comparing the retention time with that of an authentic standard.

Conclusion

While the direct detection of this compound in natural sources remains to be conclusively demonstrated, the presence of its precursor, 2-hydroxyoctanoic acid, in various biological systems provides a strong rationale for its potential existence. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the presence and biological roles of this and other α-hydroxy fatty acid esters. Further exploration in diverse natural sources, particularly those rich in fatty acids and methyltransferases, is warranted to uncover the natural occurrence and significance of this compound.

References

An In-depth Technical Guide to the Discovery and Analysis of 2-Hydroxy Fatty Acid Methyl Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy fatty acids (2-HFAs) are a class of lipids characterized by a hydroxyl group on the second carbon of a fatty acid chain. Their methyl esters (2-HFAMEs) are common derivatives for analytical purposes. Once considered minor metabolic intermediates, 2-HFAs are now recognized as critical components of sphingolipids, particularly abundant in the nervous system and skin.[1][2][3] The discovery of the enzyme Fatty Acid 2-Hydroxylase (FA2H) and its link to human diseases has spurred significant interest in this lipid class.[1][2][3] This technical guide provides a comprehensive overview of the discovery, biological significance, and detailed methodologies for the analysis of 2-hydroxy fatty acid methyl esters, tailored for researchers and professionals in drug development.

Biological Significance and Discovery

The pivotal discovery in this field was the characterization of the Fatty Acid 2-Hydroxylase (FA2H) enzyme, which catalyzes the stereospecific hydroxylation of fatty acids to their (R)-2-hydroxy forms.[1] This enzyme is crucial for the synthesis of 2-hydroxylated sphingolipids, which are integral to the structure and function of myelin and the epidermal permeability barrier.

Mutations in the FA2H gene are the cause of a group of neurodegenerative disorders, including Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) , also known as Spastic Paraplegia 35 (SPG35).[1][2][3] These conditions are characterized by myelin degradation (leukodystrophy), highlighting the essential role of 2-HFAs in maintaining a healthy nervous system.

Furthermore, emerging research has implicated FA2H and 2-HFAs in cancer biology. Altered expression levels of FA2H have been linked to the prognosis of several cancers, suggesting a role in tumor progression and chemosensitivity.[4] Specifically, lower FA2H levels in gastric tumor tissues have been associated with poorer overall survival.[4]

Data Presentation: Physicochemical and Biological Properties

Quantitative data is essential for the identification, synthesis, and biological investigation of 2-HFAMEs. The following tables summarize key available data.

Table 1: Physicochemical Properties of Selected Hydroxy Fatty Acid Methyl Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl 2-hydroxyhexadecanoate | 16742-51-1 | C₁₇H₃₄O₃ | 286.45 | 48-49 | - |

| Methyl 2-hydroxystearate | 13989-70-7 | C₁₉H₃₈O₃ | 314.50 | - | - |

| Methyl 12-hydroxystearate | 141-23-1 | C₁₉H₃₈O₃ | 314.50 | 48 | - |

| Methyl 2-hydroxyoleate | - | C₁₉H₃₆O₃ | 312.49 | - | - |

| Methyl 2-hydroxybutyrate | 29674-47-3 | C₅H₁₀O₃ | 118.13 | - | 159.3 |

Note: Data for some 2-hydroxy fatty acid methyl esters is limited in publicly available databases. Data for isomers (e.g., 12-hydroxy) is included for comparative purposes. The melting point of Poly-3-hydroxybutyrate (PHB) ranges from 173-180 °C.[3]

Table 2: Enzyme Kinetics and Biological Concentrations

| Parameter | Value | Organism/Tissue | Source |

| FA2H Enzyme Kinetics | |||

| Kм for tetracosanoic acid | <0.18 µM | Human | UniProt |

| Optimal pH | 7.6-7.8 | Human | UniProt |

| Concentrations of 2-Hydroxy Fatty Acids | |||

| Goat Milk | 17.7 mg/100g (l.w.) | Capra hircus | [5] |

| Wool Wax | 1180 mg/100g (l.w.) | Ovis aries | [5] |

| Vernix Caseosa | 34.5 mg/100g (l.w.) | Human | [5] |

| Vegetable Oils | 0.21-2.42 mg/100g (l.w.) | Various | [5] |

*l.w. = lipid weight

Experimental Protocols

Detailed and reproducible protocols are critical for the study of 2-HFAMEs. The following sections provide methodologies for lipid extraction, derivatization, and analysis.

Protocol 1: Total Lipid Extraction from Biological Tissues

This protocol is a modified Bligh & Dyer method suitable for extracting total lipids, including 2-HFAs, from tissues.

-

Homogenization: Weigh 50-100 mg of tissue and homogenize on ice in a mixture of 1.5 mL methanol (B129727), 1.5 mL chloroform (B151607), and 3 mL of a suitable buffer (e.g., citric acid buffer).

-

Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases.

-

Lipid Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -80°C until derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxyl group of the fatty acid must be derivatized to its methyl ester.

-

Reagent Preparation: Prepare a 12-14% Boron Trifluoride in methanol (BF₃-Methanol) solution. Handle this reagent in a fume hood with appropriate personal protective equipment.

-

Reaction: Re-dissolve the dried lipid extract in 1 mL of toluene. Add 2 mL of BF₃-Methanol solution.

-

Incubation: Tightly cap the tube and heat at 80-100°C for 60 minutes in a heating block or water bath.

-

Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane (B92381).

-

Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the upper hexane layer. Centrifuge briefly to ensure complete phase separation.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Protocol 3: Silylation of Hydroxyl Group for GC-MS Analysis

To improve the volatility and chromatographic behavior of 2-HFAMEs, the hydroxyl group is typically derivatized to a trimethylsilyl (B98337) (TMS) ether.

-

Sample Preparation: Ensure the FAME sample in the GC vial is completely dry. Any residual water or methanol will react with the silylating agent.

-

Reagent Addition: In a fume hood, add 25 µL of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of anhydrous pyridine (B92270) (as a catalyst) to the dried FAME sample.[6]

-

Reaction: Tightly cap the vial and heat at 65°C for 20-30 minutes.[6]

-

Analysis: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for injection.

Protocol 4: GC-MS Analysis of 2-HFAMEs

This protocol provides typical parameters for the analysis of TMS-derivatized 2-HFAMEs.

-

Gas Chromatograph: Agilent GC-MS system (or equivalent).

-

Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

-

Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

-

Protocol 5: LC-MS/MS Analysis of 2-HFAs from Plasma

LC-MS/MS allows for the analysis of underivatized 2-HFAs and is particularly useful for complex biological matrices like plasma.

-

Lipid Extraction from Plasma:

-

To 100 µL of plasma, add 400 µL of phosphate-buffered saline.

-

Add 500 µL of methanol and 1000 µL of chloroform. Include an appropriate internal standard (e.g., a deuterated 2-HFA).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic layer and dry under nitrogen.

-

-

Solid Phase Extraction (SPE) Enrichment (Optional but Recommended):

-

Condition a silica (B1680970) SPE column with hexane.

-

Re-dissolve the dried lipid extract in a small volume of chloroform and load it onto the column.

-

Wash with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) to remove neutral lipids.

-

Elute the 2-HFAs with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Dry the eluate under nitrogen.

-

-

LC-MS/MS Parameters:

-

Liquid Chromatograph: UPLC system (e.g., Waters ACQUITY).

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.

-

Gradient: A suitable gradient from ~50% B to 100% B over 10-15 minutes.

-

Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis: Use MRM for targeted quantification, monitoring the transition from the precursor ion [M-H]⁻ to specific product ions.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the central metabolic pathway for the synthesis of 2-hydroxy fatty acids and the signaling pathways influenced by FA2H.

Caption: Metabolic pathway for the synthesis of 2-hydroxylated sphingolipids via FA2H.

Caption: Influence of FA2H expression on key cancer-related signaling pathways.

Experimental and Logical Workflows

The following diagrams outline a typical experimental workflow for the analysis of 2-HFAs and a logical decision tree for selecting the appropriate analytical method.

Caption: General experimental workflow for the analysis of 2-hydroxy fatty acids.

Caption: Decision tree for selecting an analytical method for 2-hydroxy fatty acid analysis.

References

Navigating the Toxicological Landscape of Methyl 2-hydroxyoctanoate: A Proposed Framework for Safety Assessment

For Immediate Release

A comprehensive toxicological evaluation of Methyl 2-hydroxyoctanoate, a fatty acid ester with potential applications in the cosmetics and pharmaceutical industries, is essential for ensuring consumer and occupational safety. In the absence of publicly available toxicological data, this technical guide outlines a recommended framework for a preliminary safety assessment. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for generating the necessary data to characterize the potential hazards of this compound.

At present, key toxicological endpoints for this compound, including acute oral, dermal, and inhalation toxicity, have not been determined according to available public information.[1] Therefore, a systematic evaluation based on internationally recognized guidelines is imperative.

Proposed Toxicological Testing Strategy

A tiered approach to toxicological testing is recommended, prioritizing in vitro and in silico methods to align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), a crucial consideration in the cosmetics industry.[2][3][4] The following endpoints should be assessed:

-

Acute Oral Toxicity: To determine the potential for adverse effects from a single oral dose.

-

Skin Irritation and Corrosion: To assess the potential for localized skin reactions upon contact.

-

Eye Irritation and Serious Eye Damage: To evaluate the potential for ocular damage.

-

Skin Sensitization: To determine the potential for eliciting an allergic contact dermatitis.

-

Genotoxicity: To assess the potential for damage to genetic material.

Data Presentation: A Template for Toxicological Endpoints

The following tables provide a structured format for the presentation of quantitative data that would be generated from the proposed toxicological studies.

Table 1: Acute Oral Toxicity Data (Proposed)

| Parameter | Value |

| LD₅₀ (Rat, oral) | Data to be determined |

| GHS Category | To be assigned based on LD₅₀ |

| Observed Clinical Signs | e.g., Lethargy, piloerection, etc. |

| Necropsy Findings | e.g., No abnormalities observed |

Table 2: Skin Irritation/Corrosion Data (Proposed)

| Parameter | Result |

| Mean Erythema/Eschar Score (24, 48, 72 hrs) | Data to be determined |

| Mean Oedema Score (24, 48, 72 hrs) | Data to be determined |

| Irritation Classification | e.g., Non-irritant, Mild irritant |

| Corrosivity Classification | e.g., Non-corrosive |

Table 3: Eye Irritation/Serious Eye Damage Data (Proposed)

| Parameter | Result |

| Mean Corneal Opacity Score (24, 48, 72 hrs) | Data to be determined |

| Mean Iritis Score (24, 48, 72 hrs) | Data to be determined |

| Mean Conjunctival Redness Score (24, 48, 72 hrs) | Data to be determined |

| Mean Conjunctival Chemosis Score (24, 48, 72 hrs) | Data to be determined |

| Irritation Classification | e.g., Non-irritating to eyes |

Table 4: Skin Sensitization Data (Proposed - LLNA)

| Parameter | Value |

| Stimulation Index (SI) | Data to be determined |

| EC3 Value (%) | Data to be determined |

| Sensitization Classification | e.g., Not a sensitizer |

Experimental Protocols

The following are detailed methodologies for the key proposed experiments, based on OECD Test Guidelines.[5][6]

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)[7]

-

Principle: A stepwise procedure where a single animal is dosed at a time. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to estimate the LD₅₀.[7]

-

Test Animals: Healthy, young adult rodents (usually female rats).

-

Housing and Feeding: Animals are caged individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a specified limit based on the animal's weight.

-

Procedure:

-

A starting dose is selected based on available information or default values.

-

A single animal is dosed.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

The dose progression factor is typically 3.2.

-

Observations are made for signs of toxicity shortly after dosing and periodically for at least 14 days.

-

-

Data Collection: Body weight, clinical signs of toxicity, and mortality are recorded. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: Estimation of the LD₅₀ with confidence intervals.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD TG 439)

-

Principle: This in vitro test uses a three-dimensional human epidermis model to assess the potential of a chemical to cause skin irritation. Cell viability is measured after exposure to the test substance.

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed by washing.

-

The tissue is incubated for a post-exposure period.

-

Cell viability is assessed by the enzymatic conversion of a marker substance (e.g., MTT) into a colored product, which is quantified by spectrophotometry.

-

-

Data Analysis: The reduction in cell viability compared to negative controls is used to classify the substance as an irritant or non-irritant.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (Based on OECD TG 437)

-

Principle: This ex vivo method uses isolated bovine corneas to assess the potential for a substance to cause serious eye damage. The endpoints measured are corneal opacity and permeability.

-

Test System: Corneas obtained from the eyes of freshly slaughtered cattle.

-

Procedure:

-

The test substance is applied to the epithelial surface of the cornea.

-

After a defined exposure period, the substance is rinsed off.

-

Corneal opacity is measured using an opacitometer.

-

Corneal permeability is assessed by measuring the amount of fluorescein (B123965) dye that passes through the cornea.

-

-

Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to classify the substance.[8]

In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (Based on OECD TG 442C)

-

Principle: This in chemico method models the first key event in the Adverse Outcome Pathway for skin sensitization: the covalent binding of the chemical to skin proteins. The reactivity of the test substance with synthetic peptides containing cysteine and lysine (B10760008) is measured.

-

Procedure:

-

The test substance is incubated with synthetic peptides containing either cysteine or lysine.

-

After a 24-hour incubation period, the concentration of the remaining unreacted peptide is measured by high-performance liquid chromatography (HPLC).

-

-

Data Analysis: The percentage of peptide depletion is calculated. Based on the mean depletion of both peptides, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity).

Visualizations

The following diagrams illustrate the proposed workflows for the toxicological assessment of this compound.

Caption: Proposed workflow for the toxicological assessment of this compound.

Caption: Decision workflow for in vitro skin irritation testing.

This guide provides a foundational framework for the preliminary toxicological assessment of this compound. The generation of robust data through these standardized methods is a critical step in ensuring the safe use of this ingredient in any future applications.

References

- 1. This compound, 92572-96-8 [thegoodscentscompany.com]

- 2. criver.com [criver.com]

- 3. Everything You Need to Know About In Vitro Toxicology for Cosmetics | SGS Poland [sgs.com]

- 4. In Vitro Testing: What, how and why Used in the Cosmetics Industry? [onlytrainings.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Methyl 2-hydroxyoctanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral α-hydroxy esters are valuable building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Methyl 2-hydroxyoctanoate (B1260312), with its chiral center at the C2 position, is a key intermediate for the synthesis of various complex organic molecules. The ability to selectively produce either the (R)- or (S)-enantiomer is of significant importance, as the biological activity of the final product is often dependent on its stereochemistry. This document provides detailed application notes and experimental protocols for two primary methods for the enantioselective synthesis of Methyl 2-hydroxyoctanoate: Lipase-Catalyzed Kinetic Resolution and Asymmetric Hydrogenation of the corresponding ketoester. Additionally, an overview of a promising biocatalytic alternative using ketoreductases is presented.

Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 2-hydroxyoctanoate

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In this method, a chiral catalyst, typically an enzyme, selectively reacts with one enantiomer at a much faster rate than the other. For the resolution of (±)-Methyl 2-hydroxyoctanoate, lipases are highly effective biocatalysts. The immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is particularly well-suited for this purpose due to its high enantioselectivity, broad substrate scope, and operational stability.[1][2][3] The principle of this method relies on the enantioselective acylation of one of the alcohol enantiomers in the presence of an acyl donor, leaving the unreacted enantiomer in high enantiomeric excess.

Logical Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for the Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 2-hydroxyoctanoate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

(±)-Methyl 2-hydroxyoctanoate

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate (B1210297) (acyl donor)

-

Anhydrous toluene (B28343) (or other suitable organic solvent like hexane (B92381) or THF)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

-

Analytical instrumentation for monitoring (GC or HPLC with a chiral column)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (±)-Methyl 2-hydroxyoctanoate (1.0 eq.).

-

Dissolve the substrate in anhydrous toluene (concentration typically 0.1-0.5 M).

-

Add vinyl acetate (1.5-3.0 eq.) to the solution.

-

Add Novozym 435 (typically 10-50% by weight of the substrate).

-

Stir the reaction mixture at a constant temperature (e.g., 30-45 °C).

-

Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.

-

Stop the reaction when the conversion reaches approximately 50%. This is crucial for obtaining high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Filter off the immobilized lipase. The enzyme can be washed with the reaction solvent and dried for potential reuse.[2]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting mixture by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the unreacted this compound from the acylated product (Methyl 2-acetoxyoctanoate).

-

The unreacted enantiomer (typically the (S)-enantiomer with CALB) is obtained directly after purification. To obtain the other enantiomer, the acylated product can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) followed by purification.

Data Presentation

| Lipase Source | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |

| Novozym 435 | Vinyl acetate | Toluene | 40 | 24 | ~50 | >98 (S) | >98 (R) |

| Pseudomonas cepacia Lipase | Vinyl acetate | Hexane | 30 | 48 | ~50 | >95 (R) | >95 (S) |

| Novozym 435 | Acetic anhydride | THF | 35 | 18 | ~50 | >99 (S) | >99 (R) |

Note: The data presented is representative and based on typical results for lipase-catalyzed resolutions. Actual results may vary depending on the specific reaction conditions.

Method 2: Asymmetric Hydrogenation of Methyl 2-oxooctanoate

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones.[4] This approach involves the use of a chiral transition metal catalyst, most commonly based on ruthenium or rhodium, to stereoselectively deliver hydrogen to one face of the carbonyl group. For the synthesis of this compound, the precursor Methyl 2-oxooctanoate is reduced using a chiral ruthenium-BINAP complex. The choice of the (R)- or (S)-BINAP ligand determines the stereochemistry of the resulting alcohol.

Signaling Pathway and Logic for Asymmetric Hydrogenation

Caption: Catalytic cycle for the Ru-BINAP asymmetric hydrogenation of Methyl 2-oxooctanoate.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

-

Methyl 2-oxooctanoate

-

[RuCl₂((R)-BINAP)]₂ or [RuCl₂((S)-BINAP)]₂ (precatalyst)

-

Anhydrous methanol (B129727) (or other suitable alcohol solvent)

-

Hydrogen gas (high purity)

-

High-pressure autoclave

-

Inert gas (argon or nitrogen)

-

Standard laboratory glassware for catalyst preparation and work-up

-

Rotary evaporator

-

Silica gel for column chromatography

-

Analytical instrumentation for monitoring (GC or HPLC with a chiral column)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, charge a high-pressure autoclave with Methyl 2-oxooctanoate (1.0 eq.) and the chiral ruthenium-BINAP precatalyst (0.01-1 mol%).

-

Add degassed, anhydrous methanol via cannula. The substrate concentration is typically in the range of 0.1-1.0 M.

-

Seal the autoclave and purge several times with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-100 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).

-

Monitor the reaction progress by taking samples (after carefully depressurizing and re-pressurizing the autoclave) and analyzing them by GC or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched this compound.

-

Determine the enantiomeric excess of the product using chiral GC or HPLC.

Data Presentation

| Catalyst | Ligand | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | e.e. (%) |

| [RuCl₂((R)-BINAP)]₂ | (R)-BINAP | Methanol | 50 | 30 | >95 | >98 (R) |

| [RuCl₂((S)-BINAP)]₂ | (S)-BINAP | Ethanol | 80 | 40 | >95 | >98 (S) |

| Ru(OAc)₂((R)-BINAP) | (R)-BINAP | Methanol | 10 | 25 | >92 | >96 (R) |

Note: The data presented is representative and based on typical results for the asymmetric hydrogenation of α-keto esters using Ru-BINAP catalysts.[5] Actual results may vary depending on the specific reaction conditions and catalyst preparation.

Alternative Biocatalytic Method: Ketoreductase (KRED) Mediated Asymmetric Reduction

Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, utilizing a cofactor such as NADPH or NADH.[6][7] Engineered KREDs have shown excellent performance in terms of activity and enantioselectivity for a wide range of substrates, including α-keto esters. A key advantage of KREDs is the ability to perform the reaction in aqueous media under mild conditions. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is typically employed to make the process economically viable.

Experimental Workflow for KRED-Mediated Reduction

Caption: General workflow for the ketoreductase-mediated asymmetric reduction of Methyl 2-oxooctanoate.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several robust methods. Lipase-catalyzed kinetic resolution offers a reliable and experimentally straightforward approach, particularly with the use of commercially available immobilized enzymes like Novozym 435. Asymmetric hydrogenation provides a highly efficient and atom-economical alternative, yielding products with excellent enantiomeric excess, although it requires specialized high-pressure equipment. The emerging field of engineered ketoreductases presents a green and highly selective biocatalytic route that operates under mild, aqueous conditions. The choice of method will depend on the specific requirements of the synthesis, including the desired enantiomer, scale, available equipment, and economic considerations. The protocols and data provided in this document serve as a comprehensive guide for researchers and scientists in the development of efficient and selective routes to chiral this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. ethz.ch [ethz.ch]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Purification of Methyl 2-hydroxyoctanoate from a Reaction Mixture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the purification of methyl 2-hydroxyoctanoate (B1260312) from a typical esterification reaction mixture. Common impurities from the synthesis, such as unreacted 2-hydroxyoctanoic acid, methanol (B129727), and residual acid catalyst, can significantly impact downstream applications. This document outlines three primary purification strategies: liquid-liquid extraction for initial workup, fractional distillation under reduced pressure for bulk purification, and preparative high-performance liquid chromatography (HPLC) for achieving high-purity final product. Analytical methods for assessing purity, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are also detailed.

Introduction

Methyl 2-hydroxyoctanoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is critical for ensuring the desired reactivity, stereochemistry, and biological activity in subsequent synthetic steps. The synthesis of this compound, often achieved through Fischer esterification of 2-hydroxyoctanoic acid with methanol in the presence of an acid catalyst, typically results in a crude mixture containing the desired ester, unreacted starting materials, water, and the catalyst. This note provides robust and reproducible protocols for the efficient removal of these impurities.

Potential Impurities in the Reaction Mixture

A typical reaction mixture for the synthesis of this compound may contain the following impurities:

-

Unreacted 2-hydroxyoctanoic acid: A carboxylic acid that needs to be removed.

-

Excess Methanol: The alcohol used in the esterification.

-

Acid Catalyst: Commonly sulfuric acid or p-toluenesulfonic acid.

-

Water: A byproduct of the esterification reaction.

-